molecular formula C16H19NO3 B268438 3-sec-butoxy-N-(2-furylmethyl)benzamide

3-sec-butoxy-N-(2-furylmethyl)benzamide

Cat. No.: B268438
M. Wt: 273.33 g/mol
InChI Key: OIOUBGWJVMJCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-sec-Butoxy-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a 3-sec-butoxy substituent on the benzoyl ring and an N-(2-furylmethyl) group. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

3-butan-2-yloxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H19NO3/c1-3-12(2)20-14-7-4-6-13(10-14)16(18)17-11-15-8-5-9-19-15/h4-10,12H,3,11H2,1-2H3,(H,17,18)

InChI Key

OIOUBGWJVMJCKH-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

a) Positional Isomers

  • 4-Butoxy-N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide (): This compound features a butoxy group at the 4-position of the benzamide ring instead of the 3-sec-butoxy group. The benzimidazole moiety in this compound enhances antitumor activity, unlike the furylmethyl group in the target compound, which may prioritize different biological pathways.
  • The addition of a piperidinyl-thiocarbamoyl group introduces conformational rigidity, contrasting with the flexible sec-butoxy chain .

b) Furylmethyl vs. Other N-Substituents

  • This compound’s safety data sheet (SDS) highlights hazards such as respiratory irritation, suggesting that chloro substituents may increase toxicity compared to alkoxy groups .
  • N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]acetamide (): The tetraazolyl group in this analog enhances metabolic stability and metal-binding capacity, whereas the sec-butoxy group in the target compound may improve membrane permeability due to its lipophilicity .

a) Antimicrobial Activity

  • Benzamide Derivatives with MIC Values ():
    Benzamide analogs like N-(thiazol-2-yl)benzamide exhibit potent activity against Bacillus subtilis (MIC = 2.81 μM) and Staphylococcus aureus (MIC = 2.35 μM). The sec-butoxy and furylmethyl groups in the target compound may similarly enhance antimicrobial efficacy, though specific MIC data are unavailable .

b) Anticancer Potential

  • Olaparib-Based Benzamide Derivatives ():
    Dual PARP/HDAC inhibitors, such as olaparib analogs, show synergistic effects in triple-negative breast cancer. The sec-butoxy group in this compound could modulate HDAC inhibition by interacting with zinc-binding domains, akin to hydroxamic acid derivatives .

Structural and Spectral Characterization

  • X-ray and NMR Analysis ():
    N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography, confirming its bidentate directing capability. For this compound, similar analyses would reveal the torsional angles between the sec-butoxy and furylmethyl groups, impacting molecular packing and solubility .

Data Tables

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Substituents Biological Activity Synthetic Yield Reference ID
This compound 3-sec-butoxy, N-(2-furylmethyl) Under investigation N/A -
4-Butoxy-N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide 4-butoxy, benzimidazole Antitumor 30%
3-Amino-4-chloro-N-(2-furylmethyl)benzamide 3-amino-4-chloro Research use (toxic) N/A
N-(Thiazol-2-yl)benzamide N-thiazolyl Antimicrobial (MIC = 2.81 μM) 80%

Table 2: Substituent Effects on Physicochemical Properties

Substituent Polarity Steric Bulk Example Compound Impact on Solubility
3-sec-Butoxy Low High Target compound Decreases
4-Butoxy Low Moderate 4-Butoxy-benzimidazolyl derivative Moderate
3-Fluoro Moderate Low 3-Fluoro-piperidinyl benzamide Increases
N-(2-Furylmethyl) Moderate Moderate 3-Amino-4-chloro analog Variable

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